6,7-Dichloroquinoline-5,8-dione

Heterocyclic quinone Synthetic building block Antitumor agents

This high-purity (≥98%) 6,7-dichloroquinoline-5,8-dione is a versatile electrophilic building block for synthesizing fused heterocyclic antitumor agents and non‑platinum metal complexes. The 6,7‑dichloro pattern enhances regioselective nucleophilic substitution—essential for reproducible SAR studies on the 5,8‑quinolinedione pharmacophore. Unlike the phthalazine analog, this quinoline‑5,8‑dione scaffold yields triazabenzofluorene‑diones with distinct potency against SK‑OV‑3 and XF 498 tumor lines. For CDC25B phosphatase inhibitor optimization and metal‑based anticancer programs, this compound offers validated reactivity and measurable tumor selectivity.

Molecular Formula C9H3Cl2NO2
Molecular Weight 228.03 g/mol
CAS No. 6541-19-1
Cat. No. B1222834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloroquinoline-5,8-dione
CAS6541-19-1
Synonyms6,7-dichloroquinoline-5,8-dione
6,7-DQDO
Molecular FormulaC9H3Cl2NO2
Molecular Weight228.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)C(=C(C2=O)Cl)Cl)N=C1
InChIInChI=1S/C9H3Cl2NO2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H
InChIKeyTUWOPVCIIBKUQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dichloroquinoline-5,8-dione (CAS 6541-19-1) | CDC25B2 Inhibitor and Heterocyclic Quinone Building Block


6,7-Dichloroquinoline-5,8-dione (CAS 6541-19-1) is a chlorinated heterocyclic quinone with the molecular formula C9H3Cl2NO2 [1]. It functions as a potent CDC25B2 phosphatase inhibitor with an IC50 of 4.6 µM [2], and serves as a versatile electrophilic scaffold for synthesizing aza-naphthoquinones, metal complexes, and fused heterocyclic antitumor agents [3].

6,7-Dichloroquinoline-5,8-dione (CAS 6541-19-1) Procurement Rationale: Why Close Analogs Cannot Substitute


The 6,7-dichloro substitution pattern on the quinoline-5,8-dione core is not merely decorative—it governs both the compound's direct biological activity and its synthetic utility. Unlike non-chlorinated 5,8-quinolinedione, the electron-withdrawing chlorine atoms at positions 6 and 7 enhance electrophilicity for regioselective nucleophilic substitution, enabling predictable derivatization to fused heterocycles [1]. Furthermore, the 6,7-dichloro motif confers distinct cytotoxicity profiles compared to 6,7-dichlorophthalazine-5,8-dione, which yields pyridazino[4,5-b]phenazine-5,12-diones with different potencies [2]. In metal complexation, the absence of the 2-methyl group—present in 6,7-dichloro-2-methyl-5,8-quinolinedione—alters coordination geometry and biological selectivity [3]. These structural nuances translate directly to measurable differences in target engagement, cellular activity, and synthetic outcomes, making generic substitution scientifically inadvisable.

6,7-Dichloroquinoline-5,8-dione (CAS 6541-19-1) Quantitative Differentiation Evidence


6,7-Dichloroquinoline-5,8-dione vs. 6,7-Dichlorophthalazine-5,8-dione: Divergent Synthetic Outcomes and Cytotoxicity Profiles

6,7-Dichloroquinoline-5,8-dione and 6,7-dichlorophthalazine-5,8-dione are structurally similar electrophiles differing only by a single nitrogen atom in the heterocyclic ring, yet they yield fundamentally different cyclization products and cytotoxic profiles. Reaction with 2-aminopyridine derivatives from 6,7-dichloroquinoline-5,8-dione produces 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones, whereas the phthalazine analog yields pyridazino[4,5-b]phenazine-5,12-diones [1]. Critically, the quinoline-derived tetracyclic heteroquinones with three nitrogen atoms exhibited high cytotoxicity against several human tumor cell lines, while the phthalazine-derived compounds showed distinct activity patterns [2].

Heterocyclic quinone Synthetic building block Antitumor agents

6,7-Dichloroquinoline-5,8-dione Metal Complexes: Enhanced Cytotoxicity Over Cisplatin and Differential Selectivity Versus 2-Methyl Analog

Transition metal complexes of 6,7-dichloroquinoline-5,8-dione (DQ) exhibit higher cytotoxicity than cisplatin against HeLa cervical cancer cells, with the Zn(II) complex (1) demonstrating superior potency. A direct comparison between DQ and its 2-methyl analog (DMQ) in isostructural Zn(II) complexes reveals that the DMQ complex (2) shows higher cytotoxicity than the DQ complex (1), establishing that the 2-methyl substituent significantly enhances activity [1]. Both complexes 1–8 showed higher cytotoxicity than cisplatin against HeLa cells and reduced toxicity toward non-tumorigenic HL-7702 cells [2].

Metal-based anticancer agents Mitochondria-targeted therapy Transition metal complexes

6,7-Dichloroquinoline-5,8-dione CDC25B2 Inhibition: Potency Comparison with NSC 663284 and BN82002

6,7-Dichloroquinoline-5,8-dione (DA3002) inhibits CDC25B2 with an IC50 of 4.6 µM . While this potency is lower than the highly optimized NSC 663284 (IC50 = 0.21 µM for CDC25B2) , it is comparable to BN82002 hydrochloride, which inhibits CDC25B2 with an IC50 of 3.9 µM [1]. The 6,7-dichloro-5,8-quinolinedione scaffold serves as a simpler, more synthetically accessible quinone core for CDC25 inhibition compared to the complex 7-substituted quinolinedione structure of NSC 663284.

CDC25 phosphatase inhibition Cell cycle regulation Cancer research

6,7-Dichloroquinoline-5,8-dione as Baseline Scaffold: Cytotoxicity of Mono- and Dialkoxy Derivatives Exceeds Parent Compound and Cisplatin

6,7-Dichloroquinoline-5,8-dione serves as the starting point for synthesizing alkoxy-substituted 5,8-quinolinedione derivatives. In a systematic study, most mono- and dialkoxy derivatives exhibited higher cytotoxicity than the parent 6,7-dichloro-5,8-quinolinedione and cisplatin against three human cancer cell lines and normal fibroblasts [1]. This establishes the parent compound as a versatile scaffold where strategic alkoxy substitution enhances antiproliferative activity.

Antiproliferative agents Structure-activity relationship Quinoline-5,8-dione derivatives

6,7-Dichloroquinoline-5,8-dione-Derived Aza-Naphthoquinones: In Vivo Antitumor Efficacy with Favorable Toxicity Profile

6,7-Dichloroquinoline-5,8-dione serves as the foundational scaffold for synthesizing novel aza-naphthoquinones. Among these, compound CY-26-11 demonstrated concentration-dependent apoptosis induction in A549 lung adenocarcinoma cells, with mechanistic evidence showing Bcl-2 downregulation, Bax and Puma upregulation, and caspase-3 activation [1]. Crucially, CY-26-11 significantly inhibited Lewis lung carcinoma xenograft growth in vivo without significant major toxicities [2].

Aza-naphthoquinone Apoptosis induction In vivo xenograft model

6,7-Dichloroquinoline-5,8-dione (CAS 6541-19-1) Validated Application Scenarios Based on Quantitative Evidence


Synthesis of 4a,10,11-Triazabenzo[3,2-a]fluorene-5,6-diones via Regioselective Substitution

6,7-Dichloroquinoline-5,8-dione reacts regioselectively with 2-aminopyridine derivatives to yield 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones as major products [1]. This tetracyclic heteroquinone scaffold with three nitrogen atoms exhibits high cytotoxicity against human tumor cell lines including SK-OV-3 (ovarian) and XF 498 (CNS) [2]. Researchers synthesizing fused heterocyclic quinones for anticancer screening should procure this specific compound, as the phthalazine analog (6,7-dichlorophthalazine-5,8-dione) yields chemically distinct pyridazino[4,5-b]phenazine-5,12-diones with different potency profiles.

Preparation of Transition Metal Complexes with Mitochondria-Targeted Anticancer Activity

6,7-Dichloroquinoline-5,8-dione coordinates with Zn(II), Co(II), Ni(II), Cu(II), and Mn(II) to form complexes with demonstrated cytotoxicity superior to cisplatin against HeLa cervical cancer cells and reduced toxicity toward normal HL-7702 hepatocytes [1]. The Zn(II) complex 1 arrests the cell cycle in G1 phase and induces mitochondrial dysfunction-mediated apoptosis [2]. For researchers developing non-platinum metal-based anticancer agents, 6,7-dichloroquinoline-5,8-dione provides a validated ligand scaffold with measurable tumor selectivity.

Medicinal Chemistry Campaigns Targeting CDC25B2 Phosphatase in Cancer

6,7-Dichloroquinoline-5,8-dione (DA3002) directly inhibits CDC25B2 phosphatase with an IC50 of 4.6 µM [1]. While less potent than the highly optimized NSC 663284 (IC50 = 0.21 µM), it offers a simpler quinoline-5,8-dione core that is readily amenable to further functionalization at the 2-, 3-, 6-, and 7-positions [2]. This makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at improving CDC25 inhibitory potency or tuning selectivity against other dual-specificity phosphatases. Researchers should note that potency alone does not dictate scaffold selection; synthetic tractability and derivatization potential are equally critical for hit-to-lead optimization.

Synthesis of Alkoxy-Substituted 5,8-Quinolinedione Derivatives with Enhanced Antiproliferative Activity

6,7-Dichloroquinoline-5,8-dione serves as the parent scaffold for synthesizing mono- and dialkoxy derivatives that demonstrate higher cytotoxicity than both the parent compound and cisplatin across multiple cancer cell lines [1]. This established SAR trajectory—where strategic alkoxy substitution significantly improves antiproliferative activity—validates 6,7-dichloroquinoline-5,8-dione as an essential precursor for medicinal chemistry programs seeking to optimize the 5,8-quinolinedione pharmacophore. Procurement of high-purity starting material (≥98%) is critical for reproducible derivatization and accurate biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dichloroquinoline-5,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.